2-Morpholin-4-YL-pyrimidin-4-ylamine is a pyrimidine-based compound recognized for its potential therapeutic applications, particularly in medicinal chemistry. This compound features a morpholine ring attached to a pyrimidine core, which enhances its unique chemical properties and biological activities. It is classified under the chemical structure with the identifier 18215-94-6 and has garnered attention for its role in inhibiting DNA-dependent protein kinase, a critical enzyme involved in DNA repair mechanisms.
The synthesis of 2-Morpholin-4-YL-pyrimidin-4-ylamine can be achieved through several methodologies, with one common approach being the Suzuki cross-coupling reaction. This method allows for the formation of substituted pyrimidines, which are essential precursors in the synthesis of this compound. The process typically involves coupling a boronic acid derivative with a halogenated pyrimidine under palladium catalysis, resulting in the formation of the desired morpholine-substituted pyrimidine.
Additional synthetic routes may include the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. These precursors undergo various transformations to yield the final product. The choice of reagents and reaction conditions can significantly influence the yield and purity of 2-Morpholin-4-YL-pyrimidin-4-ylamine.
2-Morpholin-4-YL-pyrimidin-4-ylamine undergoes various chemical reactions typical of amines and heterocycles. Key reactions include:
These reactions are essential for modifying the compound for specific applications or improving its therapeutic efficacy.
The primary mechanism of action for 2-Morpholin-4-YL-pyrimidin-4-ylamine involves its inhibition of DNA-dependent protein kinase. This enzyme plays a pivotal role in the non-homologous end joining (NHEJ) pathway, which is crucial for repairing double-strand breaks in DNA. By inhibiting this kinase, the compound disrupts DNA repair processes, leading to an accumulation of DNA damage within cells.
This action is particularly significant in cancer cells that often exhibit high levels of DNA damage due to their rapid proliferation. The resultant disruption can induce cell cycle arrest at the G2/M phase or lead to apoptosis, effectively reducing tumor growth.
2-Morpholin-4-YL-pyrimidin-4-ylamine exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
2-Morpholin-4-YL-pyrimidin-4-ylamine has several significant applications in scientific research:
The 2-morpholin-4-yl-pyrimidin-4-ylamine scaffold emerged as a structurally privileged motif in medicinal chemistry during the late 1990s and early 2000s, paralleling advancements in heterocyclic compound synthesis and kinase inhibitor development. Morpholine, first commercially available in the 1930s [5], gained recognition for its versatile physicochemical properties and synthetic accessibility. The fusion of the morpholine ring with the pyrimidin-4-amine core created a novel pharmacophore exhibiting exceptional hydrogen-bonding capabilities and metabolic stability. By 2003, over 100 marketed drugs incorporated morpholine [5], with the 2-morpholin-4-yl-pyrimidin-4-ylamine architecture featuring prominently in oncology and CNS therapeutics.
A pivotal milestone was the development of ABT-702 (4), a potent adenosine kinase (AK) inhibitor featuring a 4-amino-5-bromophenyl-7-(4-aminosubstituted pyridyl)pyrido[2,3-d]pyrimidine scaffold. This compound demonstrated nanomolar inhibitory activity (IC₅₀ = 1.7 nM cytosolic; 112 nM intact cell) and oral efficacy in pain models [2]. The morpholine substitution was critical for bioavailability and target engagement, establishing the scaffold’s utility in optimizing pharmacokinetic profiles. Similarly, derivatives like 5-fluoro-2-(morpholin-4-yl)pyrimidin-4-amine (PubChem CID: 756382) exemplify the core structure’s adaptability through halogenation, enhancing target specificity [1].
Compound Name | Structural Variation | Therapeutic Area | Primary Target |
---|---|---|---|
5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | C-5 Fluorination | Oncology | Kinases (e.g., PI3K) |
ABT-702 | Pyridopyrimidine extension | Pain/Inflammation | Adenosine Kinase |
4-[[4-(2-Morpholin-4-ylpyridin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide | Sulfonamide linkage | Oncology | Receptor Tyrosine Kinases |
5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine | Heteroaryl extension | Inflammation | Adenosine Kinase |
The scaffold’s rise to prominence stemmed from its dual functionality: The morpholine oxygen enhances solubility through H-bond donation/acceptance, while the pyrimidinylamine nitrogen atoms facilitate key interactions with biological targets like ATP-binding sites in kinases. This synergy enabled medicinal chemists to overcome limitations of purely lipophilic scaffolds prevalent in early drug discovery [5].
In contemporary drug discovery, the 2-morpholin-4-yl-pyrimidin-4-ylamine scaffold exemplifies three strategic paradigms: bioisosteric replacement, pharmacokinetic (PK) optimization, and fragment-based design. Its morpholine component often serves as a carbon bioisostere but confers distinct advantages due to silicon-like properties (e.g., longer C-Si bonds, enhanced H-bond strength) without being a direct silicon analog [6]. This enhances target affinity while modulating lipophilicity—critical for CNS permeability or membrane receptor engagement.
Computational approaches have accelerated its application:
Method | Application to Scaffold | Outcome |
---|---|---|
Virtual HTS | Screening morpholine-pyrimidine libraries | 35% hit rate vs. 0.021% HTS (tyrosine phosphatase) |
Molecular Docking | Positioning morpholine oxygen in ATP-binding sites | Enhanced kinase selectivity |
QSAR Modeling | Correlating C-5 substitutions with activity | Optimized IC₅₀ values |
Pharmacokinetically, the morpholine ring enhances aqueous solubility of lipophilic scaffolds—addressing a critical challenge in lead optimization. Its oxidative metabolism generates polar silanol-like metabolites (though not silicon-based), facilitating renal clearance and reducing accumulation-related toxicity [5]. This property was pivotal in developing orally bioavailable drugs like ABT-702, where earlier non-morpholine analogs lacked oral activity [2].
The scaffold’s versatility supports fragment-based drug discovery (FBDD): Its compact size (MW < 200 Da) and high ligand efficiency allow modular integration into larger structures. For instance, coupling with sulfonamides yielded 4-[[4-(2-morpholin-4-ylpyridin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide (PubChem CID: 71449586), expanding target diversity to receptor tyrosine kinases [3].
Concluding Remarks
The 2-morpholin-4-yl-pyrimidin-4-ylamine scaffold remains integral to medicinal chemistry due to its synthetic tractability, adaptable pharmacophores, and balanced PK properties. Future directions include exploiting its bioisosteric potential in PROTACs and covalent inhibitors, leveraging computational tools for de novo design.
Compound Name | PubChem CID/Reference |
---|---|
2-Morpholin-4-yl-pyrimidin-4-ylamine | Core scaffold |
5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | 756382 |
ABT-702 | [2] |
4-[[4-(2-Morpholin-4-ylpyridin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide | 71449586 |
5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine | [2] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4